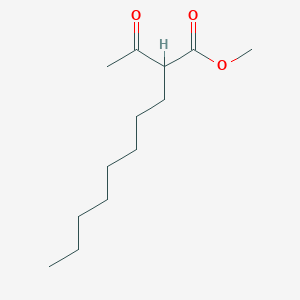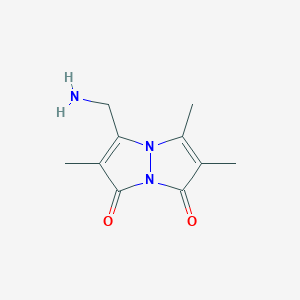
2,6-DI(4-Carboxyphenyl)pyrazine
Übersicht
Beschreibung
2,6-DI(4-Carboxyphenyl)pyrazine is a chemical compound that has been used in the synthesis of coordination polymers . It has been used in the creation of highly efficient fluorescent chemosensors for nitro antibiotic detection . The compound is also known as 4,4’-(Pyrazine-2,6-diyl)dibenzoic acid .
Synthesis Analysis
The compound has been synthesized using a solvothermal method . This method involves the use of high temperature and pressure to dissolve and react materials. In one study, three isostructural coordination polymers were synthesized using this method . The polymers were created with the formula { [M (DCPP) (H 2 O)]· (DMF)} n [M = Zn ( 1 ), Mn ( 2) and Co ( 3 ); DCPP = 2,6-di (carboxyphenyl)pyrazine)] .Molecular Structure Analysis
The molecular structure of 2,6-DI(4-Carboxyphenyl)pyrazine is characterized by 2D bilayer structures . These layers are stacked parallel to each other into porous supramolecular frameworks through hydrogen bonding interactions . The uncoordinated DMF molecules that exist in the channel participate in hydrogen bonding and stabilize the 3D supramolecular skeleton .Wissenschaftliche Forschungsanwendungen
2,6-DI(4-Carboxyphenyl)pyrazine: A Comprehensive Analysis of Scientific Research Applications:
Sensing Material for Metal Ions and Anions
The compound has been demonstrated as a promising sensing material for various metal ions and anions, such as Fe 3+ , PA , and Cr 2 O 72− . This application is crucial in environmental monitoring and industrial processes where detecting and quantifying specific ions is necessary .
Luminescent Coordination Polymers
2,6-DI(4-Carboxyphenyl)pyrazine serves as a building block for luminescent coordination polymers, which have potential applications in fluorescent chemosensors . These polymers can detect nitro antibiotics, posing a significant threat to both the eco-environment and human health .
Metal–Organic Frameworks (MOFs)
This compound is used in the synthesis of highly porous MOFs with adjustable topologies. These frameworks have applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable pore sizes .
Bioluminescence Substrate Synthesis
Derivatives of pyrazine compounds like 2,6-DI(4-Carboxyphenyl)pyrazine are used in synthesizing substrates for marine bioluminescence systems, such as coelenterazine .
Antibacterial, Antifungal, and Antiviral Activities
Pyrrolopyrazine derivatives, which include compounds like 2,6-DI(4-Carboxyphenyl)pyrazine, have shown significant activities as antibacterial, antifungal, and antiviral agents. This opens up avenues for pharmaceutical research and development .
Kinase Inhibition
Some derivatives also exhibit activity in kinase inhibition, which is a critical function in cancer treatment research due to the role of kinases in cell signaling pathways .
Wirkmechanismus
Target of Action
The primary targets of 2,6-DI(4-Carboxyphenyl)pyrazine are nitro antibiotics, including nitrofurans (NFT and NFZ), nitroimidazoles (ONZ and MNZ) . These antibiotics are widely used in human and veterinary medicine, but their overuse poses a significant threat to the eco-environment and human health .
Mode of Action
2,6-DI(4-Carboxyphenyl)pyrazine interacts with its targets through a fluorescence quenching effect . The nitrogen atom in the compound serves as Lewis-base sites in the channel, facilitating the compound to anchor and recognize nitro antibiotics .
Pharmacokinetics
The compound exhibits good thermal stability and excellent tolerance to water and organic solvents , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the recognition of nitro antibiotics. The nitro antibiotic selective response is quick, and detection limits are reasonably low . Systematic analysis of the sensing mechanism reveals that the cooperative influence of photoinduced electron transfer and fluorescence inner filter effect made the compound exhibit special recognition of nitro antibiotics .
Action Environment
The action of 2,6-DI(4-Carboxyphenyl)pyrazine is influenced by environmental factors. The compound has good thermal stability and excellent tolerance to water and organic solvents , suggesting that it can function effectively in various environments.
Zukünftige Richtungen
The efficient identification ability of the new MOF material synthesized using 2,6-DI(4-Carboxyphenyl)pyrazine ensures a promising application in the future . The compound’s potential for creating highly efficient fluorescent chemosensors for nitro antibiotic detection indicates its significant potential for future research and applications .
Eigenschaften
IUPAC Name |
4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUMLHLRQLEKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476238 | |
| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI(4-Carboxyphenyl)pyrazine | |
CAS RN |
623157-25-5 | |
| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)




![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)


![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)




